molecular formula C8H4Br2O8S2 B14666071 2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid CAS No. 42179-78-2

2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid

Cat. No.: B14666071
CAS No.: 42179-78-2
M. Wt: 452.1 g/mol
InChI Key: NIXONGHTCHDUNG-UHFFFAOYSA-N
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Description

2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid is a complex organic compound characterized by its unique structure, which includes bromine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid typically involves the bromination of a precursor compound, followed by cyclization to form the dithiine ring. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure the selective bromination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive bromine and sulfur-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the sulfur atoms.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and sulfur atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dithianes: These compounds share the dithiine ring structure but differ in the substitution pattern and functional groups.

    2,3-Dibromo-1,4-naphthoquinone: This compound also contains bromine atoms but has a different core structure, leading to distinct chemical properties and applications.

Uniqueness

2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid is unique due to its combination of bromine and sulfur atoms within a tetracarboxylic acid framework. This unique structure imparts specific reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

CAS No.

42179-78-2

Molecular Formula

C8H4Br2O8S2

Molecular Weight

452.1 g/mol

IUPAC Name

2,3-dibromo-1,4-dithiine-2,3,5,6-tetracarboxylic acid

InChI

InChI=1S/C8H4Br2O8S2/c9-7(5(15)16)8(10,6(17)18)20-2(4(13)14)1(19-7)3(11)12/h(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

NIXONGHTCHDUNG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(C(S1)(C(=O)O)Br)(C(=O)O)Br)C(=O)O)C(=O)O

Origin of Product

United States

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